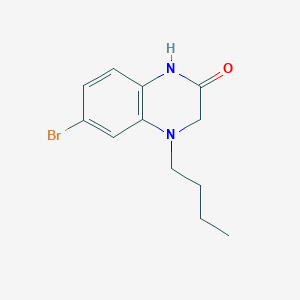
6-Bromo-4-butyl-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-butyl-1,3-dihydroquinoxalin-2-one is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a bromine atom at the 6th position and an n-butyl group at the 4th position of the quinoxaline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-butyl-1,3-dihydroquinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromoquinoxaline and n-butylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The mixture is heated to facilitate the reaction.
Formation of Intermediate: The initial reaction between 6-bromoquinoxaline and n-butylamine leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-butyl-1,3-dihydroquinoxalin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can have diverse applications in medicinal chemistry and materials science.
Applications De Recherche Scientifique
6-Bromo-4-butyl-1,3-dihydroquinoxalin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-butyl-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-4-(n-butyl)-3,4-dihydro-1h-quinoxalin-2-one: Similar structure but with a chlorine atom instead of bromine.
6-Methyl-4-(n-butyl)-3,4-dihydro-1h-quinoxalin-2-one: Similar structure but with a methyl group instead of bromine.
6-Fluoro-4-(n-butyl)-3,4-dihydro-1h-quinoxalin-2-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom at the 6th position in 6-Bromo-4-butyl-1,3-dihydroquinoxalin-2-one imparts unique chemical properties, such as increased reactivity in substitution reactions
Propriétés
Formule moléculaire |
C12H15BrN2O |
|---|---|
Poids moléculaire |
283.16 g/mol |
Nom IUPAC |
6-bromo-4-butyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C12H15BrN2O/c1-2-3-6-15-8-12(16)14-10-5-4-9(13)7-11(10)15/h4-5,7H,2-3,6,8H2,1H3,(H,14,16) |
Clé InChI |
VKBNPLSCQWBCGG-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1CC(=O)NC2=C1C=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















